molecular formula C8H11N3O2S B13220325 Methyl s-(pyrimidin-2-yl)cysteinate

Methyl s-(pyrimidin-2-yl)cysteinate

Cat. No.: B13220325
M. Wt: 213.26 g/mol
InChI Key: DVNCBAPMRIRKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl s-(pyrimidin-2-yl)cysteinate is a synthetic cysteine-reactive compound designed for proteomics research and bioconjugation applications. Its molecular structure features a pyrimidine heterocycle linked via a thioether bridge to a cysteine methyl ester backbone. This configuration is of significant interest for the development of covalent inhibitors and chemical probes that target reactive cysteine residues in proteins . The pyrimidine ring is a known privileged scaffold in medicinal chemistry and can be functionalized to fine-tune the electrophilicity and reactivity of the molecule for specific applications . Researchers can utilize this compound to explore novel cysteine-targeting warheads, as heteroaryl sulfone and sulfide compounds have recently emerged as excellent reagents for metal-free S-arylation of cysteine, forming stable thioether linkages under physiologically relevant conditions . Potential research applications include the site-specific modification of proteins, the study of protein function through covalent inhibition, and the synthesis of more complex chemical entities for screening against biological targets such as kinases or other enzymes where cysteine-directed inhibition is a validated strategy . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

methyl 2-amino-3-pyrimidin-2-ylsulfanylpropanoate

InChI

InChI=1S/C8H11N3O2S/c1-13-7(12)6(9)5-14-8-10-3-2-4-11-8/h2-4,6H,5,9H2,1H3

InChI Key

DVNCBAPMRIRKBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSC1=NC=CC=N1)N

Origin of Product

United States

Synthetic Methodologies for Methyl S Pyrimidin 2 Yl Cysteinate and Analogues

Strategies for C-S Bond Formation in S-Substituted Cysteine Derivatives

The direct formation of the C-S bond between the cysteine thiol and the pyrimidine (B1678525) ring is the most common approach for synthesizing Methyl S-(pyrimidin-2-yl)cysteinate. This is typically achieved through nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the pyrimidine ring facilitates attack by the nucleophilic sulfur of cysteine.

Nucleophilic Displacement Approaches on Activated Pyrimidine Rings

The cornerstone of synthesizing S-pyrimidinyl cysteine derivatives is the nucleophilic aromatic substitution (SNAr) reaction. In this pathway, the thiol or thiolate group of a cysteine derivative, such as methyl cysteinate, attacks an electron-poor pyrimidine ring that is "activated" by a good leaving group at the 2-position. nih.govresearchgate.net The pyrimidine ring's inherent π-deficiency, caused by its two nitrogen atoms, makes it susceptible to nucleophilic attack, a process further enhanced by electron-withdrawing substituents. wikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism. youtube.comnih.gov The cysteine thiol adds to the carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com Subsequently, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final S-arylated product.

Commonly used activated pyrimidines for this purpose include 2-halopyrimidines (e.g., 2-chloropyrimidine) and, more recently, 2-sulfonylpyrimidines. nih.govmdpi.com Sulfones, in particular, have emerged as highly effective leaving groups, allowing for rapid and chemoselective cysteine S-arylation under mild, aqueous conditions at neutral pH. nih.govnih.govchemrxiv.orgacs.orgsoton.ac.uk The reactivity of these sulfonylpyrimidines can be finely tuned by introducing electron-donating or electron-withdrawing groups on the pyrimidine ring, allowing for a predictable and controllable reaction rate over several orders of magnitude. nih.govchemrxiv.org

A solid-phase approach has also been demonstrated for the synthesis of N-(pyrimidin-2-yl)glycinate, a structural analog. In this method, resin-bound glycine (B1666218) was reacted with 2-chloropyrimidine (B141910) in the presence of a base, followed by cleavage from the resin to yield the desired product. mdpi.com This highlights the adaptability of the nucleophilic displacement strategy to combinatorial and high-throughput synthesis.

Table 1: Reactivity of Various Activated Pyrimidines with Cysteine Derivatives
Activated Pyrimidine (Leaving Group)Typical Reaction ConditionsRelative ReactivityKey Findings
2-ChloropyrimidineBase (e.g., DIEA, K₂CO₃), Polar solvent (e.g., DMF, EtOH), HeatModerateA standard, cost-effective method. Reaction with methyl glycinate (B8599266) can lead to side products like diketopiperazine. mdpi.com
2-FluoropyrimidineBase, Aprotic solvent, Room Temp to HeatHighFluorine is often a better leaving group than other halogens in SNAr reactions due to its high electronegativity, which activates the ring for nucleophilic attack. nih.govrsc.org
2-MethylsulfonylpyrimidineAqueous buffer, Neutral pH, Room TempVery HighActs as an excellent covalent warhead for mild and chemoselective cysteine S-arylation. Reactivity is highly tunable with ring substituents. nih.govnih.gov
5-Nitro-2-methylsulfonylpyrimidineAqueous buffer, Neutral pH, Room TempExtremely HighThe electron-withdrawing nitro group significantly enhances the electrophilicity of the pyrimidine ring, leading to very rapid reaction rates. acs.org

Direct Thiolation Reactions with Pyrimidine Electrophiles

Viewing the reaction from the perspective of the cysteine moiety, the direct thiolation of pyrimidine electrophiles is a highly effective strategy. The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (R-S⁻), and readily attacks electron-deficient aromatic systems. researchgate.net The pyrimidine ring, particularly when substituted with a leaving group at the C2, C4, or C6 positions, serves as an excellent electrophile for this transformation.

The success of this direct C-S bond formation hinges on the electrophilicity of the pyrimidine. As detailed in the previous section, 2-sulfonylpyrimidines are exceptionally reactive electrophiles for cysteine. nih.govchemrxiv.org Studies have shown that these compounds react rapidly and selectively with the thiol group of cysteine-containing peptides, such as glutathione, and even within complex proteins, targeting the most reactive cysteine residues. nih.govacs.org This chemoselectivity is crucial, as it avoids unwanted reactions with other nucleophilic residues like lysine (B10760008) or histidine. The reaction is typically performed under benign, metal-free conditions, making it suitable for biological applications. nih.gov

Michael Addition-Elimination Pathways for Cysteine Functionalization

An alternative to direct substitution at an activated carbon is the Michael addition-elimination pathway. This strategy is applicable when the pyrimidine ring contains a suitable α,β-unsaturated system. Cysteine-based Michael addition is a widely used method for covalent conjugation. nih.gov

In this mechanism, the cysteine thiol first adds as a nucleophile to the β-carbon of a conjugated system on the pyrimidine ring (a 1,4-conjugate addition or Michael addition). This disrupts the ring's aromaticity and forms a non-aromatic intermediate. If a leaving group is present at the α-position, a subsequent elimination step can occur, which re-establishes the double bond and results in the net substitution of the leaving group. This pathway is particularly relevant for pyrimidine derivatives like 5-halouracils.

While less common for synthesizing 2-substituted pyrimidines like this compound, the principle demonstrates the versatility of cysteine's reactivity with pyrimidine scaffolds. Enzymatic systems often utilize this type of chemistry; for example, the mechanism of certain DNA/RNA methyltransferases involves the nucleophilic attack of a cysteine residue onto the C6 position of a cytosine base, forming a covalent intermediate analogous to a Michael adduct.

Synthetic Routes Involving Pyrimidine Core Functionalization

Beyond directly forming the C-S bond, synthetic strategies can involve modifying a pre-existing pyrimidine ring that already bears the cysteine substituent or, conversely, constructing the pyrimidine ring from building blocks, one of which is derived from cysteine.

Amination and Other Nucleophilic Aromatic Substitution Reactions on Pyrimidine Rings

Once the S-cysteinyl moiety is attached to the pyrimidine ring, the resulting compound can serve as a scaffold for further functionalization. If other leaving groups are present on the ring, they can be displaced by various nucleophiles. For example, starting with a dihalopyrimidine such as 2,4-dichloropyrimidine, one could selectively react it with one equivalent of methyl cysteinate under controlled conditions. The remaining chlorine atom, typically at the 4-position, can then undergo a second nucleophilic substitution with an amine to introduce additional diversity. mdpi.com

The synthesis of 2-aminopyrimidines and 4-aminopyrimidines is a well-established field, often involving the displacement of halides or other leaving groups. google.com This sequential substitution approach allows for the construction of highly decorated pyrimidine-cysteine conjugates, which is a common strategy in drug discovery to optimize the pharmacological properties of a lead compound. For instance, in the development of KRAS G12C inhibitors, the pyrimidine core of a lead compound was modified by introducing different substituents to improve properties like metabolic stability. acs.org

Heterocyclization and Condensation Strategies for Pyrimidine Ring Formation

A more convergent and elegant approach involves constructing the pyrimidine ring itself from acyclic precursors, where the cysteine-derived fragment is incorporated from the start. The most classical method for pyrimidine synthesis is the condensation of a compound containing an N-C-N moiety (such as urea, thiourea, or guanidine) with a 1,3-dicarbonyl compound or its equivalent. wikipedia.orgnih.govorganic-chemistry.org

In this context, one could envision a synthetic route where a cysteine-derived amidine or guanidine (B92328) serves as the N-C-N component. This precursor would then be cyclized with a suitable β-dicarbonyl compound to form the desired S-pyrimidinyl cysteine derivative directly. Such multicomponent reactions are highly efficient for generating molecular complexity from simple starting materials. nih.govorganic-chemistry.org For example, various substituted pyrimidines have been synthesized by reacting chalcones (α,β-unsaturated ketones) with guanidine hydrochloride in the presence of a base. nih.gov While not demonstrated specifically for a cysteine-containing chalcone, this method illustrates the principle of building the heterocyclic ring around a pre-functionalized fragment.

Table 2: Common Precursors for Pyrimidine Ring Synthesis (Principal Synthesis)
N-C-N Component1,3-Dielectrophile ComponentResulting Pyrimidine TypePotential for Cysteine Incorporation
UreaMalonic esters, β-ketoestersPyrimidinones (e.g., Uracils)The dielectrophile could be pre-functionalized with a protected cysteine.
Guanidineβ-Diketones, Chalcones2-AminopyrimidinesA guanidine derivative of cysteine could be used as the N-C-N component.
Amidinesβ-Diketones, β-ketoesters2-Substituted PyrimidinesA cysteine-derived amidine could be condensed to form the ring directly.
ThioureaMalonic esters, β-ketoesters2-ThiouracilsLess direct, but the resulting thione could potentially be a handle for further reactions.

Stereoselective Synthesis and Chiral Control in Cysteine Derivatives

The inherent chirality of the cysteine backbone is a critical determinant of the biological activity of its derivatives. Therefore, synthetic strategies are meticulously designed to control the stereochemical outcome, either by preserving the existing chirality of the starting material or by establishing new chiral centers in a predictable manner.

The formation of the thioether bond in this compound is typically achieved through the S-alkylation of a cysteine derivative with a reactive pyrimidine species, such as 2-chloropyrimidine or a 2-sulfonylpyrimidine. A primary challenge in this step is to prevent racemization of the α-carbon of the cysteine residue. The unique reactivity of the cysteine thiol group allows for its selective modification under specific conditions. nih.gov

To maintain stereochemical integrity, the S-alkylation reaction is generally performed under mild conditions. researchgate.net Methodologies have been developed that utilize specific promoters or catalysts to achieve high chemoselectivity and stereocontrol. For instance, the use of activated molecular sieves can promote selective S-alkylation with excellent stereochemical control. researchgate.net Another approach involves the use of a Zn²⁺ promoter, which facilitates the S-alkylation of cysteines with even weak electrophiles while preserving the peptide or amino acid structure. researchgate.net The choice of reagents is also crucial; volatile reagents like triethylphosphine (B1216732) for reduction and iodoethanol for alkylation have been used to simplify purification processes without compromising the integrity of the chiral center. nih.gov

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      "Method": "Thianthenium Salts in Flow Chemistry",
      "Key Features": "Continuous flow process that does not require light, metal catalysts, or oxidative reagents.",
      "Impact on Stereochemistry": "Provides an efficient pathway to alkylated cysteine peptides under mild conditions, with good to excellent yields.",
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Several powerful strategies have been developed for the asymmetric synthesis of unnatural α-amino acids. nih.gov These include:

Catalytic Asymmetric Routes: These methods employ a chiral catalyst to induce enantioselectivity. For example, nickel-catalyzed enantioconvergent cross-couplings can synthesize protected unnatural α-amino acids from racemic alkyl halides and alkylzinc reagents with good yield and enantiomeric excess. nih.gov Similarly, copper(I)-catalyzed asymmetric conjugate additions of glycine or cysteine derivatives to electron-deficient vinylarenes produce novel chiral α-amino acid derivatives with high enantioselectivity. acs.org

Use of Chiral Auxiliaries and Templates: This strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. Seebach's 'self-regeneration of stereocenters' protocol, for instance, has been modified for the synthesis of 2-alkyl substituted cysteines. doi.org

Stereodivergent Synthesis: Advanced synthetic routes have been developed to access both syn- and anti-β-substituted cysteine derivatives from a common precursor. researchgate.net One such approach uses Sharpless asymmetric dihydroxylation to create key chiral intermediates like cyclic sulfates and aziridines, which then undergo regio- and stereoselective ring-opening reactions to yield the desired products. researchgate.net

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      "Asymmetric Approach": "Nickel-Catalyzed Cross-Coupling",
      "Description": "Enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents.",
      "Key Features": "Proceeds under mild conditions, tolerant of air and moisture, and a broad array of functional groups.",
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      "Asymmetric Approach": "Copper(I)-Catalyzed Conjugate Addition",
      "Description": "Asymmetric conjugate addition of glycine or cysteine derivatives to vinyl(aza)arenes.",
      "Key Features": "Prepares novel unnatural chiral α-amino acid derivatives with a γ-(aza)aryl group in high enantioselectivity.",
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Derivatization and Analog Design for Structure-Activity Relationship Investigations

To understand how this compound and its analogues interact with biological systems, researchers systematically modify different parts of the molecule. nih.gov This process, known as Structure-Activity Relationship (SAR) investigation, involves creating a library of related compounds (analogs) and evaluating how these structural changes affect their biological activity.

The methyl ester group in the parent compound serves as a convenient handle for further derivatization. It can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This transformation is a standard procedure in peptide chemistry, converting the amino acid ester into a C-terminal residue ready for coupling. mdpi.com

Once the free carboxylic acid is obtained, it can be activated using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium/phosphonium salts (e.g., HBTU, PyBOP). The activated acid can then react with the amino group of another amino acid, peptide, or other amine-containing molecule to form a stable amide or peptide bond. This strategy is fundamental to building larger, more complex peptide structures and exploring how extending the molecule from the C-terminus affects its activity. nih.gov For instance, methods based on the cysteinyl prolyl ester (CPE) can be used for efficient peptide cyclization via native chemical ligation, a powerful tool for creating constrained peptide structures. nih.gov

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      "Step": "Ester Hydrolysis",
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      "Description": "Coupling of the activated acid with an amine or amino acid.",
      "Common Reagents": "Primary or secondary amines, amino acid esters.",
      "[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNOBajvYjKc0WuRD9TdwG2FBJWSH5FQ_eqhslaTLc00bQtXQmGxnob1_I7yseX6Np2D0XaWAOnGo5J2TnoCJIGItVhhUmt_wKxVshj692duHj2-omTexzZ39AHNl0R5V4casyJRJzviHgeJN6k)]": "https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNOBajvYjKc0WuRD9TdwG2FBJWSH5FQ_eqhslaTLc00bQtXQmGxnob1_I7yseX6Np2D0XaWAOnGo5J2TnoCJIGItVhhUmt_wKxVshj692duHj2-omTexzZ39AHNl0R5V4casyJRJzviHgeJN6k"
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The pyrimidine ring is a key pharmacophore in many biologically active molecules, and its substitution pattern dramatically influences activity. nih.govresearchgate.net For SAR studies, analogues of this compound are synthesized with various substituents on the pyrimidine ring to probe interactions with biological targets.

The reactivity and properties of the S-aryl bond can be tuned by altering the electronics of the pyrimidine ring. For example, the introduction of electron-withdrawing or electron-donating groups at different positions can modulate the reactivity of the thioether linkage. nih.gov Studies on 2-sulfonylpyrimidines have shown that fine-tuning the heterocyclic core and the leaving group allows for predictable reactivity towards cysteine over several orders of magnitude. nih.govacs.org SAR studies on other pyrimidine derivatives have revealed that substituents at the C-2 and C-4 positions are particularly sensitive to steric and electronic parameters, influencing biological inhibition. nih.gov Modifications at the C-5 position, such as halogenation, are also a common strategy to enhance biological properties. researchgate.net

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      "Type of Modification": "Introduction of amines, alkyl groups, or aromatic rings.",
      "Potential Impact": "Significantly affects biological activity and selectivity; can introduce new hydrogen bonding or steric interactions.",
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      "Potential Impact": "Can enhance biostability, bioavailability, and alter electronic properties of the ring.",
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In addition to modifying the pyrimidine moiety, altering the structure of the cysteine residue itself provides another avenue for creating chemical diversity and probing SAR. These modifications can introduce new steric or electronic features to the amino acid backbone, potentially influencing the molecule's conformation and interaction with its target.

Synthetic methods allow for the creation of a wide variety of unnatural cysteine analogues. For example, stereoselective alkylation of thiazolidines is a known method for producing enantiomerically enriched α-alkyl cysteines. researchgate.net This introduces a substituent on the α-carbon, which can significantly constrain the peptide backbone. Furthermore, methods have been developed for the synthesis of β-substituted cysteine derivatives, adding functionality to the β-carbon of the amino acid. researchgate.net The development of disulfide-rich peptide (DRP) frameworks, which can be designed by altering cysteine patterns and spacing, highlights the tolerance of these structures to sequence manipulation and their utility as templates for developing peptide libraries. researchgate.net

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      "Synthetic Approach": "Regio- and stereoselective ring-opening of chiral cyclic sulfates and aziridines.",
      "Purpose in SAR Studies": "To introduce functional groups on the side chain to probe for new interactions with a target.",
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      "Modification Type": "Peptide Macrocyclization",
      "Synthetic Approach": "Using bifunctional linkers to staple or crosslink cysteine residues within a peptide sequence.",
      "Purpose in SAR Studies": "To create conformationally constrained peptides with improved stability and binding affinity.",
      "[ explorationpub.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELLpFUZd31Bq1OfQBlHor_DWqLfNrDOvcLIcp3R_ldzQTM7z5dE6WQhjC1pyO2MAKqorwg-p0H2qDz3_rOzhEZJLSUz-axcwVzXeZ6G6XtCyrx3dDM7YWo7xWRrXN6P7RATZPPdhgsbhBynO_tznhEBeTUPXU%3D)]": "https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELLpFUZd31Bq1OfQBlHor_DWqLfNrDOvcLIcp3R_ldzQTM7z5dE6WQhjC1pyO2MAKqorwg-p0H2qDz3_rOzhEZJLSUz-axcwVzXeZ6G6XtCyrx3dDM7YWo7xWRrXN6P7RATZPPdhgsbhBynO_tznhEBeTUPXU="
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Molecular Structure, Conformation, and Advanced Characterization

Spectroscopic Elucidation Techniques for Complex Sulfur- and Nitrogen-Containing Organic Compounds

Spectroscopy is the foundational pillar for determining the structure of novel organic compounds. For a molecule like Methyl S-(pyrimidin-2-yl)cysteinate, a multi-faceted approach utilizing nuclear magnetic resonance, mass spectrometry, and vibrational and electronic spectroscopy is indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum would provide information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting). For this compound, distinct signals would be expected for the pyrimidine (B1678525) ring protons, the α- and β-protons of the cysteinate backbone, the amine protons, and the methyl ester protons. The ¹³C NMR spectrum would similarly reveal the number of unique carbon environments. cdnsciencepub.comnih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming, for instance, the connectivity between the α-proton and the two diastereotopic β-protons of the cysteinate moiety. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon and its attached hydrogen(s). researchgate.netlibretexts.org More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, which are crucial for connecting the disparate fragments of the molecule, such as linking the β-protons of the cysteinate to the C2 carbon of the pyrimidine ring through the sulfur atom.

Solid-State NMR (ssNMR): For the analysis of the compound in its solid, crystalline, or amorphous form, ssNMR is an invaluable tool. It provides insights into the local molecular environment and can distinguish between different crystalline forms (polymorphs). ox.ac.uknih.govmdpi.com Unlike in-solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR under magic-angle spinning (MAS) can provide detailed information on molecular packing and hydrogen bonding within the crystal lattice. nih.govacs.orgspringernature.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar structural motifs. semanticscholar.orgchemicalbook.comoregonstate.educhemicalbook.compdx.edunih.gov

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Notes
Pyrimidine C2-~168-172Carbon directly bonded to sulfur and two nitrogens; significantly deshielded.
Pyrimidine C4/C6~8.5-8.7 (d)~157-159Chemically equivalent protons and carbons in an unsubstituted ring, deshielded by adjacent nitrogens.
Pyrimidine C5~7.1-7.3 (t)~118-122Proton coupled to H4 and H6.
Cysteinate Cα (CH)~4.0-4.5 (dd)~52-56Influenced by both the amine and ester groups.
Cysteinate Cβ (CH₂)~3.3-3.8 (m)~34-38Diastereotopic protons coupled to the α-proton; deshielded by the sulfur atom.
Cysteinate Amine (NH₂)Broad, variable-Chemical shift is concentration and solvent dependent; may exchange with solvent protons.
Ester Carbonyl (C=O)-~170-174Typical range for an ester carbonyl.
Ester Methyl (OCH₃)~3.7-3.9 (s)~51-54Singlet with no adjacent protons.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z), typically to within a few parts per million. For this compound (C₈H₁₁N₃O₂S), HRMS would verify its elemental composition.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural evidence. iosrjournals.org Predictable cleavage patterns for this molecule would include:

Loss of the methoxycarbonyl group (-COOCH₃).

Cleavage of the Cβ-S bond, separating the pyrimidinylthio moiety from the alanine methyl ester fragment.

Fragmentation of the pyrimidine ring itself, a characteristic pathway for this heterocyclic system. nih.govcdnsciencepub.comsapub.org

Table 2: Predicted HRMS Fragmentation for Protonated this compound ([M+H]⁺)

Predicted Fragment Ion (m/z)Lost Neutral FragmentDescription
[M - 59]+•COOCH₃Loss of the methoxycarbonyl radical from the parent ion.
[M - 79]+C₄H₃N₂S•Cleavage of the S-C(pyrimidine) bond.
[M - 110]+C₄H₄N₂SCleavage of the Cβ-S bond.
111.03C₄H₉NO₂SProtonated 2-mercaptopyrimidine fragment. nih.gov
104.05C₄H₄N₂SAlanine methyl ester fragment ion.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra act as a "molecular fingerprint" and are excellent for identifying key functional groups. iium.edu.my

For this compound, characteristic vibrational bands would confirm the presence of:

N-H stretching from the primary amine.

C=O stretching from the methyl ester.

C=N and C=C stretching modes characteristic of the pyrimidine ring. researchgate.net

C-H stretching from both the aliphatic cysteinate backbone and the aromatic pyrimidine ring.

C-S stretching , which typically appears in the fingerprint region of the spectrum. nih.govplu.mxresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (FTIR/Raman)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchPrimary Amine3300-3500Medium
C-H Stretch (Aromatic)Pyrimidine Ring3000-3100Medium-Weak
C-H Stretch (Aliphatic)Cysteinate Backbone2850-3000Medium
C=O StretchEster1735-1750Strong (FTIR)
C=N, C=C StretchPyrimidine Ring1450-1650Strong-Medium
N-H BendPrimary Amine1550-1650Medium
C-O StretchEster1000-1300Strong
C-S StretchThioether600-800Weak-Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The primary chromophore in this compound is the pyrimidine ring. researchgate.net The spectrum would be expected to show absorptions corresponding to π → π* transitions. The thioether linkage to the cysteinate scaffold acts as an auxochrome, which can cause a bathochromic (red) shift in the absorption maximum (λmax) compared to an unsubstituted pyrimidine.

Crystallographic Analysis and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. wikipedia.orgnih.gov A successful crystallographic analysis of this compound would yield a wealth of information, including:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths, bond angles, and torsion angles.

The absolute configuration of the chiral center.

Detailed information on intermolecular interactions, such as hydrogen bonding involving the amine and ester groups, and potential π-π stacking of the pyrimidine rings, which dictate the crystal packing. researchgate.netredalyc.org

This data is crucial for understanding the molecule's solid-state properties and provides an experimental benchmark for computational conformational studies.

Conformational Analysis and Chirality in the Cysteinate Scaffold

The structural and functional properties of this compound are intrinsically linked to its three-dimensional shape and chirality.

Chirality: The molecule is chiral due to the stereocenter at the α-carbon, inherited from the L-cysteine precursor. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the α-carbon are ranked as follows: 1) -NH₂, 2) -C(O)OCH₃, 3) -CH₂S-pyrimidine, and 4) -H. However, due to the higher atomic number of the sulfur atom attached to the β-carbon, the -CH₂S-pyrimidine group takes precedence over the -C(O)OCH₃ group. This results in an (R) absolute configuration for the stereocenter derived from natural L-cysteine, a well-known exception to the common (S) configuration of most proteinogenic amino acids. thoughtco.comlibretexts.orgwou.edumyheplus.com

Rotational Barriers and Preferred Conformational Landscapes

No specific studies on the rotational barriers and preferred conformational landscapes of this compound were identified. Research in this area would typically involve computational chemistry methods, such as Density Functional Theory (DFT), to model the molecule and calculate the energy changes associated with the rotation around its key single bonds. These calculations would reveal the most stable (lowest energy) conformations and the energy required to transition between them. Such information is crucial for understanding how the molecule might interact with biological targets.

Chiroptical Studies (Optical Rotatory Dispersion, Circular Dichroism)

There is no available literature detailing the chiroptical properties of this compound. Chiroptical studies, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for characterizing chiral molecules. These techniques measure the differential interaction of the molecule with left and right circularly polarized light, providing unique information about its absolute configuration and three-dimensional structure in solution. For a molecule like this compound, which possesses a chiral center at the alpha-carbon of the cysteinate moiety, such studies would be invaluable for confirming its stereochemistry and understanding its conformational preferences.

Computational and Theoretical Investigations of Methyl S Pyrimidin 2 Yl Cysteinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in understanding the intrinsic properties of Methyl S-(pyrimidin-2-yl)cysteinate at the atomic level.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has been a important tool in elucidating the electronic structure and reactivity of pyrimidine-containing compounds. DFT calculations allow for the exploration of reaction pathways, the identification of transition states, and the determination of activation energies, providing a detailed picture of potential chemical transformations.

For instance, DFT studies on related S-aryl and S-heteroaryl cysteine derivatives have provided insights into their stability and reactivity. These calculations often involve optimizing the geometry of the molecule to find its lowest energy conformation and then mapping out the energy landscape of a particular reaction. The electron-withdrawing nature of the pyrimidinyl group influences the electron density distribution across the molecule, particularly at the sulfur atom and the alpha-carbon of the cysteinate moiety, which in turn dictates its reactivity towards nucleophiles and electrophiles.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods are also employed to predict spectroscopic properties, which can aid in the characterization of new compounds and the interpretation of experimental data. Time-dependent DFT (TD-DFT) is a common method used to calculate electronic excitation energies, which are related to UV-Vis and Circular Dichroism (CD) spectra.

By simulating the CD spectrum, researchers can predict the chiroptical properties of enantiomerically pure this compound, which is crucial for understanding its interaction with chiral biological molecules like proteins and nucleic acids. Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can assist in the assignment of complex spectra and confirm the structure of the molecule in solution.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of this compound in a biological environment, such as in water or a lipid bilayer. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule's conformation changes over time.

These simulations are crucial for understanding the flexibility of the molecule, identifying its preferred shapes (conformations), and studying how it interacts with surrounding solvent molecules. The conformational flexibility of this compound can significantly impact its ability to bind to a biological target.

In Silico Docking and Ligand-Target Interaction Prediction

In silico docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target.

Identification of Potential Molecular Targets (e.g., Enzyme Active Sites, Protein Binding Pockets)

For this compound, molecular docking studies can be used to identify potential protein targets. By docking the molecule into the crystal structures of various enzymes and receptors, it is possible to predict which proteins it is most likely to interact with. This can provide valuable leads for further experimental investigation. The pyrimidine (B1678525) ring and the cysteinate backbone offer multiple points of interaction that can be recognized by different protein binding pockets.

Analysis of Predicted Binding Modes and Intermolecular Interaction Forces (Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions)

Once a potential binding pose is identified, a detailed analysis of the intermolecular interactions is performed. These interactions are the driving force for ligand binding and can include:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the carbonyl and amine groups of the cysteinate backbone can act as hydrogen bond acceptors and donors, respectively.

Pi-Stacking: The aromatic pyrimidine ring can engage in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic Interactions: The methyl group and parts of the pyrimidine ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Mechanistic Biological Studies and Molecular Interactions

Enzymatic Recognition and Transformation Studies in Model Systems

The structural features of Methyl s-(pyrimidin-2-yl)cysteinate make it a substrate for and an inhibitor of various enzymes, particularly those that recognize and modify cysteine residues.

Compounds containing a pyrimidinyl group attached to a cysteine residue are recognized by a range of enzymes, most notably cysteine proteases and other enzymes involved in cysteine metabolism. The pyrimidine (B1678525) moiety can act as a leaving group, facilitating the transfer of the cysteine portion or, more commonly, the pyrimidine itself can be transferred to a nucleophilic residue on the enzyme.

A closely related class of compounds, 2-sulfonylpyrimidines, have been identified as potent covalent inhibitors of several enzymes, including Staphylococcus aureus Sortase A (SrtA), Werner syndrome ATP-dependent helicase (WRN), and Bruton's tyrosine kinase (BTK). acs.orgnih.govacs.org The mechanism of inhibition involves the covalent modification of a catalytically important cysteine residue within the enzyme's active site. nih.gov For instance, in SrtA, the active site cysteine (Cys184) attacks the C-2 position of the pyrimidine ring, leading to a nucleophilic aromatic substitution (SNAr) reaction. This results in the formation of a stable covalent adduct between the enzyme and the 2-pyrimidinyl moiety, with the sulfonyl group acting as a leaving group. nih.gov This covalent modification effectively inactivates the enzyme.

Computational studies on nitrile-based inhibitors of cysteine proteases, which also act as covalent modifiers, highlight the importance of the enzyme's active site environment, including a proximal histidine residue, in facilitating the nucleophilic attack by the cysteine. frontiersin.orgnih.gov These studies underscore the general principle that the reactivity of such compounds is highly dependent on the specific architecture and chemical environment of the enzyme's active site.

The interaction is not limited to proteases. The cysteine component of this compound suggests potential interactions with enzymes of cysteine metabolism, which are crucial for cellular processes like redox homeostasis and the synthesis of sulfur-containing biomolecules. frontiersin.org

The efficiency and specificity of the interaction between pyrimidinyl-cysteine derivatives and their target enzymes can be quantified through kinetic analysis. For covalent inhibitors, the potency is often described by the inhibition constant (KI) and the rate of inactivation (kinact).

Studies on 2-sulfonylpyrimidine inhibitors have provided valuable kinetic data. For the inhibition of SrtA by a parent 2-sulfonylpyrimidine compound, a relatively low inactivation rate (kinact = 0.00065 s⁻¹) and a high KI value (47.1 µM) were observed, indicating modest initial potency. nih.gov However, optimization of the inhibitor structure led to derivatives with significantly improved low micromolar KI values. nih.gov

More detailed kinetic analyses of 2-sulfonylpyrimidine derivatives as inhibitors of WRN helicase and BTK have demonstrated that their potency is a function of both their binding affinity (Ki) and their chemical reactivity (kinact). For a series of 2-sulfonylpyrimidine analogues targeting BTK, the ratio kinact/Ki was used to quantify their efficiency. One potent derivative, 8d , exhibited a Kinact of 18.4 x 10⁻³ s⁻¹ and a Ki of 2.25 nM. acs.org These kinetic studies reveal that structural modifications to the pyrimidine ring and its substituents can fine-tune both the initial non-covalent binding and the subsequent covalent reaction. acs.orgacs.org

The following table summarizes kinetic data for selected 2-sulfonylpyrimidine inhibitors against BTK, illustrating the impact of structural changes on inhibitory potency.

CompoundLinker Positionkinact (10⁻³ s⁻¹)Ki (nM)kinact/Ki (10⁴ M⁻¹s⁻¹)
Ibrutinib (1g) -18.42.2581.8
8a 51.15.062.17
8b 51.73.514.84
8d 56.22.0530.2
5a 40.910.40.87
5d 41.34.882.66
Data sourced from a study on 2-sulfonylpyrimidine warheads as replacements for acrylamide (B121943) in BTK inhibitors. acs.org

Protein-Ligand Interaction Analysis at the Molecular Level

The interaction of this compound with proteins can be either covalent, leading to permanent modification, or non-covalent, involving reversible binding forces.

As established in the preceding sections, the pyrimidine ring of compounds like this compound is susceptible to nucleophilic attack by cysteine residues in proteins. The primary mechanism is a nucleophilic aromatic substitution (SNAr) reaction, where the thiol group of a cysteine acts as the nucleophile. acs.orgnih.gov This leads to the formation of a stable thioether bond, covalently linking the pyrimidine moiety to the protein.

The reactivity of the pyrimidine ring can be modulated by the nature of the leaving group at the C-2 position. In the case of this compound, the methylcysteinate group would be the leaving group. In the more extensively studied 2-sulfonylpyrimidines, the sulfinate is the leaving group. acs.orgnih.gov The reaction is often facilitated by a nearby basic residue in the protein's active site, such as a histidine, which can deprotonate the cysteine thiol, increasing its nucleophilicity. nih.govfrontiersin.org

The formation of these covalent adducts has been confirmed using mass spectrometry, which detects a mass shift in the target protein corresponding to the addition of the pyrimidinyl group. nih.gov Vinylpyrimidine reagents have also been shown to selectively modify cysteine residues, forming stable conjugates. rsc.org

Prior to covalent bond formation, and in cases where a covalent reaction does not occur, non-covalent interactions play a crucial role in the binding of pyrimidinyl-cysteine derivatives to proteins. The pyrimidine ring itself is a "privileged structure" in medicinal chemistry, known for its ability to participate in a variety of non-covalent interactions. nih.govrsc.org

These interactions can include:

Hydrogen bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. nih.gov

Hydrophobic interactions: The aromatic pyrimidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket. mdpi.com

π-stacking: The electron-deficient pyrimidine ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Other non-covalent interactions: A range of other interactions, such as chalcogen, pnictogen, and tetrel bonding, are also recognized as contributing to the stability of protein-ligand complexes. nih.govacs.org

The diverse display of these non-covalent interacting elements by pyrimidine-embedded polyheterocycles makes them effective modulators of protein-protein interactions. nih.govrsc.org Molecular docking studies of aminopyrimidine-dione derivatives with BRD4 have shown the pyrimidine core fitting into a binding pocket and forming hydrophobic interactions with key residues like Tyr97 and Pro82. mdpi.com

Modulation of Cellular Pathways: Investigation at a Molecular and Subcellular Level

By interacting with and inhibiting key enzymes, pyrimidinyl-cysteine compounds can modulate a variety of cellular signaling pathways. The specific pathways affected are determined by the function of the protein targets.

Inhibition of Signaling Kinases: The successful targeting of Bruton's tyrosine kinase (BTK) by 2-sulfonylpyrimidine derivatives demonstrates the potential to interfere with B-cell receptor signaling pathways, which are critical for the proliferation and survival of certain B-cell malignancies. acs.orgsoton.ac.uk

Interference with DNA Repair: The inhibition of WRN helicase by 2-sulfonylpyrimidines points to a potential role in modulating DNA repair pathways. acs.org WRN is a key enzyme in maintaining genomic stability, and its inhibition can sensitize cancer cells to other DNA-damaging agents.

Disruption of Bacterial Virulence: The inhibition of SrtA in S. aureus by 2-sulfonylpyrimidines is an example of an anti-virulence strategy. nih.gov SrtA is responsible for anchoring virulence factors to the bacterial cell wall, and its inhibition can render the bacteria less pathogenic.

Induction of the Unfolded Protein Response: Tunicamycin, a nucleoside antibiotic containing a pyrimidine moiety, is a well-known inhibitor of N-linked glycosylation. This inhibition leads to an accumulation of unfolded proteins in the endoplasmic reticulum, inducing the unfolded protein response and causing cell cycle arrest in the G1 phase. wikipedia.org

Alteration of Cysteine Metabolism: Given that this compound is a cysteine derivative, it has the potential to influence cellular pathways dependent on cysteine availability. Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant. frontiersin.orgnih.gov It is also involved in energy metabolism and the generation of other sulfur-containing biomolecules. nih.gov Perturbing cysteine metabolism can therefore have widespread effects on cellular redox balance and biosynthetic capacity.

Target-Specific Modulation of Enzyme Activity (e.g., Kinases, Hydrolases)

The pyrimidine core is a well-established pharmacophore in the design of enzyme inhibitors, most notably for protein kinases. Kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, and their dysregulation is implicated in numerous diseases, especially cancer. nih.gov The pyrimidine scaffold functions as a bioisostere of the adenine (B156593) base in ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket. nih.gov This interaction is a cornerstone of the inhibitory activity of many pyrimidine-based drugs.

Derivatives featuring a 2-thioether or 2-amino linkage, such as in this compound, are prevalent in kinase inhibitor design. researchgate.netnih.gov Research has demonstrated that various substituted pyrimidines can potently inhibit a wide array of kinases. For instance, 2-amino-pyrrolo[2,3-d]pyrimidines have been identified as nanomolar inhibitors of Aurora-A kinase, researchgate.net and 2,4-diaminopyrimidines are potent against c-jun N-terminal kinase (JNK). nih.gov Similarly, pyrido[2,3-d]pyrimidine (B1209978) frameworks have yielded potent inhibitors of the c-Met tyrosine kinase. frontiersin.org

The inhibitory profile is highly dependent on the substitution pattern on the pyrimidine ring, which allows for the fine-tuning of potency and selectivity against different kinases (see Section 5.4).

Beyond kinases, pyrimidine derivatives have shown inhibitory activity against various hydrolases. A study investigating novel pyrimidine derivatives demonstrated effective inhibition of human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov These enzymes are associated with conditions like glaucoma and Alzheimer's disease. The study reported Ki values in the nanomolar range for these metabolic enzymes, highlighting the broad applicability of the pyrimidine scaffold in enzyme-targeted drug discovery. nih.gov

Table 1: Inhibitory Activity of Various Pyrimidine Scaffolds Against Selected Enzymes
Pyrimidine ScaffoldEnzyme TargetReported Activity (IC50/Ki)Reference
2-Amino-pyrrolo[2,3-d]pyrimidineAurora-A KinaseIC50 = 8 nM researchgate.net
Pyrido[2,3-d]pyrimidinec-Met KinaseIC50 = 6.5 nM frontiersin.org
2-Thiopyrimidine/chalcone hybridSTAT3IC50 = 113.31 µM nih.gov
2-Thiopyrimidine/chalcone hybridSTAT5aIC50 = 50.75 µM nih.gov
Novel Pyrimidine DerivativehCA IKi = 39.16 nM nih.gov
Novel Pyrimidine DerivativehCA IIKi = 18.21 nM nih.gov
Novel Pyrimidine DerivativeAChEKi = 33.15 nM nih.gov

Impact on Protein Folding and Chaperone Interactions

Molecular chaperones are essential proteins that assist in the correct folding of newly synthesized polypeptides, prevent protein aggregation, and facilitate the refolding or degradation of misfolded proteins. nih.govyoutube.comnih.gov Failures in these protein homeostasis (proteostasis) mechanisms can lead to the accumulation of toxic protein aggregates, a hallmark of many neurodegenerative diseases. nih.gov

The direct impact of simple pyrimidine-cysteine adducts like this compound on protein folding and chaperone interactions is a largely unexplored area of research. The existing literature primarily focuses on the role of chaperones in managing misfolded proteins in general or the development of molecules that modulate chaperone activity for therapeutic purposes. frontiersin.orgnih.gov

However, a study on pyrimidinone-peptoid hybrid molecules has provided evidence that pyrimidine-containing compounds can modulate chaperone function. biorxiv.org Certain compounds from this class were found to inhibit the J domain stimulation of Hsp70 ATPase activity, a key step in the chaperone's functional cycle. This inhibition of chaperone function correlated with anti-proliferative effects in breast cancer cells, suggesting a potential therapeutic avenue. biorxiv.org While the pyrimidinone structure is distinct from this compound, it demonstrates that the pyrimidine scaffold can be incorporated into molecules that interact with the chaperone machinery. Further investigation is required to determine if simpler pyrimidine derivatives share this capability or have any significant effect on protein folding pathways.

Investigating Influence on Bacterial Cysteine Biosynthesis Pathways

The synthesis of L-cysteine in bacteria is a vital metabolic process, providing the amino acid necessary for protein synthesis and the production of crucial sulfur-containing biomolecules. nih.govnih.gov This pathway, which is absent in humans, represents an attractive target for the development of novel antimicrobial agents. nih.govnih.gov Disrupting cysteine biosynthesis can lead to decreased bacterial fitness, enhanced susceptibility to oxidative stress, and increased sensitivity to existing antibiotics. nih.gov

The bacterial pathway consists of two primary enzymatic steps:

Serine acetyltransferase (CysE) catalyzes the acetylation of L-serine to form O-acetylserine (OAS). This is a key regulatory point, as CysE is subject to feedback inhibition by the final product, L-cysteine. nih.govnih.govnih.gov

O-acetylserine sulfhydrylase (OASS) , existing as two isoforms, CysK and CysM , then catalyzes the conversion of OAS and a sulfur donor (like sulfide) into L-cysteine. nih.govnih.govnih.gov

These enzymes form a regulatory complex known as the cysteine synthase complex (CSC), where CysE and CysK/M physically interact to coordinate sulfur metabolism. nih.govnih.gov Given their essentiality, inhibitors targeting CysE or CysK/M are actively being sought. Research has identified peptide inhibitors derived from the C-terminal of CysE that can block the CysK active site. nih.gov Furthermore, screening efforts have identified non-peptide small molecules, such as 2-aminothiazole (B372263) and 2-aminooxazole derivatives, that act as CysE inhibitors by mimicking the binding of L-cysteine in the enzyme's active site. nih.gov

While there is no direct research demonstrating the activity of this compound against these enzymes, its structure, which covalently links a pyrimidine to a cysteine methyl ester, makes it an intriguing candidate for investigation. The cysteine moiety could potentially guide the molecule to the active sites of CysE or CysK, which are evolved to bind cysteine or its precursors. The pyrimidine group could then confer specific interactions, potentially leading to inhibition. However, whether such an interaction occurs and leads to modulation of the bacterial cysteine biosynthesis pathway remains a topic for future research.

Structure-Activity Relationship (SAR) Studies for Molecular Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyrimidine-based molecules, SAR studies have been instrumental in optimizing their interactions with various biological targets.

Positional Scanning and Substituent Effects on Molecular Interaction Profiles

The biological effect of pyrimidine derivatives can be systematically tuned by altering the substituents at positions 4, 5, and 6 of the ring, as well as the nature of the group at the C2 position.

Reactivity at the C2 Position: The thioether linkage in this compound is formed at the C2 position of the pyrimidine ring. The reactivity of this position is highly sensitive to the electronic properties of the pyrimidine ring. Studies on analogous 2-sulfonylpyrimidines, which also react with cysteine thiols, provide a robust model. These studies show that substitution at the C5 position has the most significant impact on reactivity. Electron-withdrawing groups (EWGs) at C5 dramatically increase the electrophilicity of the C2 carbon, accelerating its reaction with nucleophiles like cysteine. Conversely, electron-donating groups (EDGs) decrease reactivity. Substitution at the C4 position has a similar, though less pronounced, effect. This allows for the reactivity of the pyrimidine core to be finely tuned over several orders of magnitude.

Modulation of Kinase Inhibition: In the context of kinase inhibition, the substituents on the pyrimidine ring are crucial for determining potency and selectivity. nih.gov

C4/C6 Positions: These positions are often substituted with groups that interact with the solvent-exposed region or deep hydrophobic pockets of the ATP-binding site. For example, in pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors, substitution at the C4 position is critical, often with an anilino group, where further substitution on the aniline (B41778) ring dictates selectivity and potency. nih.gov

C5 Position: This position often points towards the solvent-exposed region. Modifying this position can affect solubility and selectivity. In some kinase inhibitors, introduction of a cyano or hydroxyl group at C5 can drastically alter the inhibitory profile, sometimes leading to a significant loss or gain of activity depending on the specific kinase target.

The table below summarizes key SAR findings for pyrimidine derivatives targeting different enzymes.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrimidine Derivatives
Scaffold/TargetPositionSubstituent EffectReference
2-Sulfonylpyrimidine (Cysteine Reactivity)C5Strongest influence on reactivity. EWGs (e.g., -NO2) greatly increase reactivity. nih.gov
2-Sulfonylpyrimidine (Cysteine Reactivity)C4Moderate influence. EWGs (e.g., -CF3) increase reactivity. nih.gov
Pyrrolo[2,3-d]pyrimidine (EGFR/ErbB2 Kinase)C4/C6Disubstitution with groups like methanone (B1245722) derivatives can confer potent, irreversible inhibition. nih.gov
Pyrido[2,3-d]pyrimidine (c-Met Kinase)Linker to side chainN-linked side chains were active, while O-linked analogues were inactive. frontiersin.org
Thienopyrimidine (VEGFR-2 Kinase)GeneralSystematic modification led to potent inhibitors and allowed for tuning out off-target (EGFR) activity. nih.gov

Elucidation of Pharmacophoric Features for Specific Target Recognition

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrimidine-based inhibitors, distinct pharmacophoric models have emerged.

Kinase Inhibitors: For most pyrimidine-based kinase inhibitors, the pharmacophore is based on its function as an ATP mimic. Key features include:

Hinge-Binding Motif: One or two nitrogen atoms in the pyrimidine ring (typically N1 and N3) act as hydrogen bond acceptors, forming critical interactions with the backbone amide groups of the kinase hinge region. This anchors the inhibitor in the ATP pocket.

Hydrophobic Occupancy: Aromatic or aliphatic groups, often attached at the C4 or C6 positions, extend into hydrophobic regions of the active site, contributing significantly to binding affinity.

Solvent-Front Interaction: Groups attached at other positions (like C2 or C5) often extend towards the solvent-exposed entrance of the ATP pocket. These groups can be modified to improve physicochemical properties (like solubility) and to achieve selectivity between different kinases, which often have variations in this region. researchgate.net

Cysteine-Reactive Covalent Inhibitors: For molecules like this compound that can potentially act as covalent modifiers, the pharmacophore includes:

Electrophilic Warhead: The C2 carbon of the pyrimidine ring acts as an electrophile (a "warhead"). Its reactivity is modulated by substituents on the ring, as described in SAR studies.

Recognition Moiety: The rest of the molecule, including the pyrimidine ring itself and the attached cysteine ester, serves as a recognition element that guides the warhead to the target protein's binding site. The cysteine portion may provide affinity for cysteine-binding pockets in enzymes like those in the cysteine biosynthesis pathway.

The combination of a tunable reactive center with a versatile scaffold for molecular recognition makes the 2-substituted pyrimidine framework a powerful platform for designing targeted inhibitors. nih.gov

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation, Purity Assessment, and Quantitation

Chromatographic methods are indispensable for the separation of Methyl s-(pyrimidin-2-yl)cysteinate from starting materials, byproducts, and potential metabolites, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a validated HPLC method is critical for ensuring the accuracy and reliability of research findings.

Given the polar nature of the amino acid backbone and the aromatic pyrimidine (B1678525) ring, a reversed-phase HPLC (RP-HPLC) method would be the most probable approach. An ion-pairing HPLC method with diode array detection could also be advantageous for the synchronous separation of pyrimidines and amino acids. nih.gov

Method Development: A typical HPLC method for this compound would likely involve a C18 column to provide the necessary hydrophobic interaction for retention. researchgate.net The mobile phase would likely consist of a gradient elution system, starting with a high percentage of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and transitioning to a higher percentage of organic solvent like acetonitrile (B52724) or methanol (B129727). This gradient would ensure the elution of the polar parent compound while also separating it from less polar impurities. The pH of the aqueous buffer would be a critical parameter to optimize, as it would influence the ionization state of both the amino acid and pyrimidine moieties, thereby affecting retention time and peak shape. researchgate.net

For enhanced sensitivity and selectivity, especially in complex biological matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov A hydrophilic interaction liquid chromatography (HILIC) tandem MS method could also be explored as it is well-suited for the analysis of amino acids and their derivatives in urine and other biological fluids. nih.gov

Validation: A developed HPLC method would require rigorous validation according to established guidelines. Key validation parameters would include:

Linearity: Demonstrating a direct proportionality between the detector response and the concentration of this compound over a defined range.

Accuracy: Assessing the closeness of the measured value to the true value, often determined by spike/recovery experiments.

Precision: Evaluating the repeatability (intra-day precision) and reproducibility (inter-day precision) of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Robustness: Assessing the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Representative HPLC Method Parameters for Analysis of Pyrimidine-Containing Amino Acids

ParameterCondition
Column Ascentis® Si, 10 cm × 2.1 mm I.D., 5 µm particles sigmaaldrich.com
Mobile Phase [A] 200 mM ammonium formate (pH 3.0, with formic acid): [B] acetonitrile; (10:90, A:B) sigmaaldrich.com
Flow Rate 0.2 mL/min sigmaaldrich.com
Column Temperature 35 °C sigmaaldrich.com
Detector UV, 270 nm sigmaaldrich.com
Injection Volume 1 µL sigmaaldrich.com
Sample Preparation 100 µg/mL in mobile phase sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique can be employed following a derivatization step. Derivatization would be necessary to convert the polar amino and carboxyl groups into more volatile and thermally stable esters or silyl (B83357) derivatives.

Derivatization and Analysis: A common derivatization strategy involves esterification of the carboxylic acid group followed by acylation or silylation of the amino group. For instance, reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst would form the corresponding ester. Subsequent reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group.

The resulting volatile derivative could then be analyzed by GC-MS. The mass spectrometer would provide crucial structural information based on the fragmentation pattern of the derivatized molecule. Electron impact (EI) ionization is a common technique where the molecular ion and characteristic fragment ions are observed. sapub.org For pyrimidine-containing compounds, fragmentation often involves the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org

Applicability: GC-MS would be particularly useful for purity assessment and the identification of volatile impurities from the synthesis of this compound. However, for quantification in biological matrices, LC-MS/MS is generally preferred due to the often simpler sample preparation and higher throughput.

Table 2: Potential GC-MS Fragmentation Data for a Derivatized Pyrimidine Thiol Analog

FeatureDescription
Compound Pyrimidine-2-thiol nih.gov
Molecular Formula C₄H₄N₂S nih.gov
Molecular Weight 112.16 g/mol nih.gov
Major m/z Peaks 112 (Top Peak), 111 (2nd Highest) nih.gov

Note: This data is for a related pyrimidine thiol and not the derivatized form of this compound. It serves as an example of expected fragmentation.

Electrochemical Methods for Redox Characterization and Sensing

Electrochemical methods offer a highly sensitive approach for the characterization of redox-active molecules and for the development of specialized sensors. The thiol group in the cysteine moiety of this compound is electrochemically active, making it a prime target for these techniques.

Redox Characterization: Cyclic voltammetry (CV) could be employed to investigate the oxidation potential of the thiol group. This would provide insights into the compound's susceptibility to oxidative metabolism and its potential interactions with redox-sensitive biological pathways. The pyrimidine ring may also exhibit electrochemical activity, which could be characterized by CV.

Electrochemical Sensing: For sensitive detection, various modified electrodes could be developed. For instance, electrodes modified with gold nanoparticles or graphene nanoribbons have been shown to exhibit high electrocatalytic activity towards the oxidation of cysteine and could be adapted for this compound. acs.orgnih.gov Differential pulse voltammetry (DPV) is a particularly sensitive technique that could be used for quantification, offering low detection limits. nih.gov A highly stable Pd@Ti3C2Tx (MXene) nanocomposite modified glassy carbon electrode has also been shown to be a sensitive sensor for L-cysteine. rsc.org

Table 3: Comparison of Electrochemical Sensors for Cysteine Detection

Electrode ModificationTechniqueLinear RangeLimit of Detection (LOD)Reference
Graphene Nanoribbon (GNR) and NafionDPV25 nM to 500 µMNot specified nih.gov
Pd@Ti3C2Tx (MXene)/GCENot specified0.5 to 10 µM0.14 µM rsc.org
Iron Phthalocyanine/Nitrogen-Doped GrapheneAmperometricNot specifiedNot specified xmu.edu.cn

Spectroscopic Fingerprinting and Imaging in Model Biological Samples (In Vitro)

Spectroscopic techniques provide a non-invasive means to probe the structure and distribution of this compound in in vitro models.

Spectroscopic Fingerprinting: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy could be used to obtain a characteristic vibrational "fingerprint" of the compound. myfoodresearch.com These spectra are highly specific and can be used for identification and to study interactions with biological macromolecules like proteins. For example, changes in the vibrational modes of the thiol group or the pyrimidine ring upon binding to a target protein could be monitored.

Imaging in Model Systems: If the compound possesses intrinsic fluorescence, fluorescence microscopy could be a powerful tool to visualize its uptake and subcellular localization in cultured cells. If it is not fluorescent, it could potentially be tagged with a fluorescent dye, although this would create a new molecular entity with potentially different biological properties.

Developments in Bioanalytical Assays for Mechanistic Investigations

To understand the mechanism of action of this compound, specialized bioanalytical assays are required.

Metabolite Identification: In vitro incubation of the compound with liver microsomes or other subcellular fractions, followed by LC-MS/MS analysis, would be a standard approach to identify potential metabolites. The high resolution and accuracy of modern mass spectrometers are crucial for elucidating the structures of these metabolites. nih.govsfrbm.org

Target Engagement Assays: If a specific protein target is hypothesized, assays can be developed to measure the binding of this compound to this target in a cellular context. For example, cellular thermal shift assays (CETSA) can be used to assess target engagement by measuring changes in the thermal stability of the protein upon ligand binding.

Cysteine S-Conjugate Specific Assays: Given that this compound is a cysteine S-conjugate, assays developed for other similar compounds could be adapted. For instance, challenges in the bioanalysis of cysteine-conjugated metabolites in the presence of larger molecules have been overcome by using techniques like acidic protein precipitation to remove interfering species before LC-MS/MS analysis. nih.govresearchgate.net Assays for enzymes that metabolize cysteine S-conjugates, such as cysteine S-conjugate β-lyases, often rely on measuring the formation of pyruvate, a common product of the β-elimination reaction. nih.gov

Potential Research Applications and Future Directions Non Clinical

Methyl S-(pyrimidin-2-yl)cysteinate as a Chemical Probe for Biological Systems

The reactivity of the pyrimidine (B1678525) ring, particularly when activated, towards nucleophilic amino acid residues like cysteine, makes this compound and its derivatives valuable as chemical probes for exploring biological systems.

In the field of mechanistic enzymology, understanding the function and regulation of enzymes is paramount. Cysteine residues are often found in the active sites of enzymes and play crucial roles in catalysis. researchgate.net The formation of a covalent bond between a compound and a cysteine residue can be a powerful tool for identifying and characterizing these active sites.

Compounds structurally related to this compound, such as 2-sulfonylpyrimidines, have been effectively used as covalent inhibitors for enzymes like S. aureus Sortase A by modifying the active site cysteine. nih.gov This covalent modification allows for detailed mechanistic studies of the enzyme's function. The resulting pyrimidyl-cysteine adduct is stable, enabling researchers to trap and analyze the enzyme-inhibitor complex. nih.gov Similarly, this compound could serve as a tool compound to probe the active sites of other cysteine-dependent enzymes. Its use could help in elucidating enzymatic mechanisms, identifying novel drug targets, and understanding the role of specific cysteine residues in protein function. oup.commdpi.com

The application of such probes extends to chemical proteomics, where they can be used to identify and profile reactive cysteine residues across the proteome. nih.gov This information is critical for understanding cellular signaling pathways and for the development of targeted therapies.

The synthesis of N-heteroaryl substituted amino acids can be challenging. mdpi.comnih.gov The core structure of this compound can serve as a versatile scaffold for the development of new synthetic methodologies. The pyrimidine ring can be further functionalized, and the amino acid backbone can be modified to create a library of new compounds with diverse chemical properties.

For instance, the development of methods for the selective S-arylation of cysteine residues is an active area of research. nih.govacs.org Reagents like 2-sulfonylpyrimidines have been developed for this purpose, demonstrating the utility of the pyrimidine moiety in forming stable thioether linkages under mild conditions. nih.govacs.org The synthesis and reactivity of this compound itself can provide valuable insights into the development of more efficient and selective methods for cysteine modification. Such new reagents could be employed in peptide synthesis, protein labeling, and the construction of complex biomolecules. explorationpub.com

Exploration of Bioorthogonal Chemical Reactions and Conjugation Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov These reactions are invaluable for studying biomolecules in their natural environment. The reaction between a pyrimidine-based electrophile and a cysteine thiol is a promising candidate for bioorthogonal ligation.

Vinylpyrimidines have been shown to react rapidly and selectively with cysteine residues, making them suitable for protein modification. researchgate.net This type of reaction, which forms a stable thioether bond, can be considered bioorthogonal due to its high selectivity for cysteine over other amino acids. researchgate.net this compound represents the adduct formed from such a reaction. Studying its stability and formation can inform the design of new bioorthogonal handles and conjugation strategies.

These strategies have broad applications, including:

Antibody-Drug Conjugates (ADCs): The stable linkage of a cytotoxic drug to an antibody via a cysteine residue is a common strategy in ADC development. explorationpub.com

Fluorescent Labeling: Attaching fluorescent probes to proteins for imaging and tracking within cells. researchgate.net

Peptide Stapling: Creating cyclic peptides with enhanced stability and cell permeability. explorationpub.com

The pyrimidine-cysteine linkage offers a robust and stable alternative to other commonly used bioconjugation chemistries. nih.gov

Computational Modeling Applications and Predictive Analytics for Molecular Properties (In Silico)

Computational modeling and in silico analysis are powerful tools in modern chemistry and drug discovery. nih.gov These methods can be used to predict the physicochemical and biological properties of molecules, saving time and resources in the laboratory.

For a molecule like this compound, computational studies can provide valuable insights into its properties and potential applications. As has been done for other pyrimidine derivatives, in silico analysis can predict: unair.ac.idresearchgate.netnih.govresearchgate.net

Predicted PropertyRelevance
Binding Energy Predicts the affinity of the molecule for a target protein. researchgate.net
Molecular Docking Simulates the interaction of the molecule with an enzyme's active site. unair.ac.id
Pharmacokinetic Properties (ADME) Predicts the absorption, distribution, metabolism, and excretion of the compound. researchgate.net
Quantum Mechanical Properties Provides insights into the electronic structure and reactivity of the molecule. researchgate.net

Molecular dynamics simulations can further be employed to study the dynamic behavior of this compound when interacting with a protein, providing a deeper understanding of the binding mechanism. nih.gov These computational approaches can guide the rational design of new chemical probes and reagents based on the this compound scaffold.

Q & A

Basic Questions

Q. What established synthetic routes are available for Methyl S-(pyrimidin-2-yl)cysteinate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Nucleophilic substitution between pyrimidin-2-ylthiol derivatives and methyl cysteinate precursors is a common approach. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalysis (e.g., triethylamine). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
  • Data Validation : Monitor reaction progress using TLC, and confirm purity via HPLC (>95%). Document reaction parameters systematically (Table 1) to ensure reproducibility .
  • Table 1 : Example Reaction Parameters

StepReagentSolventTemp (°C)CatalystYield (%)
SulfonationPyrimidin-2-ylthiolDMF60Et₃N72

Q. Which analytical techniques are most effective for characterizing this compound, and what critical data points should be prioritized?

  • Methodology :

  • NMR Spectroscopy : Conduct ¹H/¹³C NMR in DMSO-d₆ to resolve thiol-linked protons (δ 3.1–3.3 ppm) and pyrimidine ring signals (δ 8.1–8.5 ppm). Compare shifts to analogous compounds .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ (calc. 255.3; observed 255.4) and fragment patterns .
  • Elemental Analysis : Validate C, H, N, S composition (±0.3% theoretical).
    • Best Practices : Cross-reference spectral data with computational predictions (e.g., ChemDraw) and report deviations in supplementary materials .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodology : Perform accelerated stability studies under:

  • Thermal Stress : 40°C/75% RH for 4 weeks.
  • Hydrolytic Conditions : pH 3, 7, and 9 buffers at 25°C.
    • Analysis : Monitor degradation via HPLC and identify byproducts using LC-MS. Report degradation kinetics (e.g., t₉₀) and storage recommendations .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing this compound?

  • Methodology :

  • Reproducibility : Repeat experiments under standardized conditions (e.g., deuterated solvent lot, MS ionization mode).
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity. Compare MS/MS fragmentation with in-silico tools (e.g., MS-Finder).
  • Case Study : If MS suggests a dimer ([2M+H]⁺ at 511.6), verify via preparative TLC isolation and re-analysis .

Q. What computational modeling approaches are suitable for predicting the reactivity or bioactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for S–C bonds to predict hydrolytic stability.
  • Molecular Docking : Screen against pyrimidine-binding enzymes (e.g., dihydrofolate reductase) using AutoDock Vina.
    • Resource Integration : Cross-check results with SciFinder’s reaction databases and Web of Science SAR trends .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Systematic Substitution : Synthesize analogs with modifications at the pyrimidine (e.g., Cl, OCH₃) or cysteine (e.g., ester vs. amide) moieties.
  • Biological Assays : Test inhibitory activity against target enzymes (IC₅₀) and correlate with steric/electronic parameters (Hammett constants).
    • Data Interpretation : Use multivariate regression to identify key SAR drivers, referencing analogous studies on triazolopyrimidines .

Methodological Guidelines

  • Data Reporting : Adhere to journal standards (e.g., Beilstein Journal guidelines) for experimental details, avoiding redundancy between text and tables .
  • Literature Review : Utilize SciFinder for patent landscapes and Web of Science for citation tracking of prior art .
  • Ethical Practices : Disclose conflicts of interest and cite primary sources for compound identity validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.